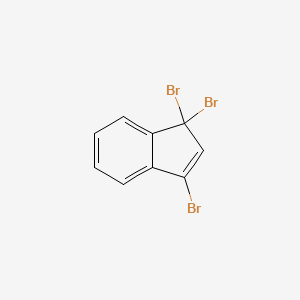
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C13H16O2S It is a derivative of cyclohexene, featuring a sulfonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohex-3-ene-1-sulfonyl)benzene typically involves the reaction of 4-methylcyclohex-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the sulfonylbenzene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce various substituted benzene compounds .
Applications De Recherche Scientifique
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfonyl-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Methylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dimethyl-3-cyclohexen-1-yl)sulfonylbenzene
- (4-Methyl-3-pentenyl-3-cyclohexen-1-yl)sulfonylbenzene
- (3,4-Dimethyl-1-phenylsulfonyl-3-cyclohexen-1-yl)methylbenzene
Uniqueness
(4-Methylcyclohex-3-ene-1-sulfonyl)benzene is unique due to its specific structural features, such as the position of the methyl and sulfonyl groups.
Propriétés
Numéro CAS |
73301-15-2 |
|---|---|
Formule moléculaire |
C13H16O2S |
Poids moléculaire |
236.33 g/mol |
Nom IUPAC |
(4-methylcyclohex-3-en-1-yl)sulfonylbenzene |
InChI |
InChI=1S/C13H16O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3 |
Clé InChI |
RXNYIRYFWXQRBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)

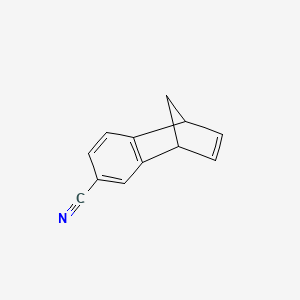


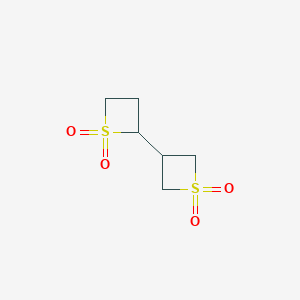
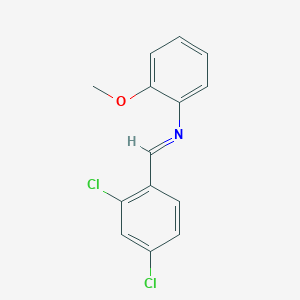
![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)

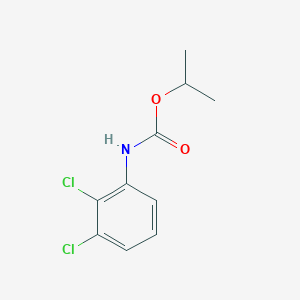
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
